molecular formula C11H10Cl2O4 B3275795 4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 63001-48-9

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No.: B3275795
CAS No.: 63001-48-9
M. Wt: 277.1 g/mol
InChI Key: LOUFQFODXAPOPP-UHFFFAOYSA-N
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Description

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid is a substituted aromatic ketone-carboxylic acid derivative. The compound features a phenyl ring substituted with two chlorine atoms (at positions 2 and 3) and a methoxy group (position 4), linked to a 4-oxobutanoic acid chain. Similar compounds, such as 4-(4-methylphenyl)-4-oxobutanoic acid () and 4-(3,5-dichlorophenyl)-4-oxobutanoic acid derivatives (), are studied for applications in drug discovery, particularly as cyclooxygenase-2 (COX-2) inhibitors .

Properties

IUPAC Name

4-(2,3-dichloro-4-methoxyphenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O4/c1-17-8-4-2-6(10(12)11(8)13)7(14)3-5-9(15)16/h2,4H,3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUFQFODXAPOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)CCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloro-4-methoxybenzene.

    Friedel-Crafts Acylation: The benzene derivative undergoes Friedel-Crafts acylation with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the phenyl ring significantly alter physical properties. For example:

  • 4-(4-Methylphenyl)-4-oxobutanoic acid (): Melting point = 104–105°C; IR peaks at 1682 cm⁻¹ (C=O), 3433 cm⁻¹ (OH); molecular weight = 192 g/mol.
  • 4-(Naphthalen-2-yl)-4-oxobutanoic acid (): Larger aromatic system increases molecular weight (228.24 g/mol) and lipophilicity (logP = 2.81).
  • 4-(2,4-Difluorophenyl)-4-oxobutanoic acid (): Fluorine substituents reduce molecular weight (212.18 g/mol) compared to dichloro analogs.

The target compound’s dichloro and methoxy groups likely elevate its molecular weight (~280–300 g/mol) and melting point relative to methyl or fluorine-substituted analogs. The methoxy group may enhance solubility in polar solvents compared to purely halogenated derivatives.

Pharmacological Activity

Structural analogs exhibit COX-2 inhibitory activity, a key target in anti-inflammatory drug design. For instance:

  • 4-(3,5-Dichloro-4-propylphenyl)-4-oxobutanoic acid () showed moderate COX-2 inhibition, suggesting dichloro substitution enhances target binding.
  • 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid () demonstrated higher activity than trichloro derivatives, indicating positional effects of halogens.

Data Tables

Table 1: Physical and Spectral Comparison of Selected 4-Oxobutanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Peaks (cm⁻¹) Reference
4-(4-Methylphenyl)-4-oxobutanoic acid C₁₁H₁₂O₃ 192 104–105 1682 (C=O), 3433 (OH)
4-(Naphthalen-2-yl)-4-oxobutanoic acid C₁₄H₁₂O₃ 228.24 N/A N/A
4-(2,4-Difluorophenyl)-4-oxobutanoic acid C₁₀H₈F₂O₃ 212.18 N/A N/A

Table 2: Pharmacological Activity of Dichloro-Substituted Analogs

Compound Name COX-2 Inhibition (IC₅₀) Key Substituents Reference
4-(3,5-Dichloro-4-propylphenyl)-4-oxobutanoic acid Moderate 3,5-Cl, 4-propyl
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid High 3,4-Cl

Biological Activity

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C12_{12}H10_{10}Cl2_2O3_3
  • Molecular Weight : 287.11 g/mol
  • Functional Groups : Contains a ketone group and a methoxy group, contributing to its biological activity.

Biological Activity Overview

Research has indicated that derivatives of 4-oxobutanoic acids exhibit various biological activities, including:

  • Antimicrobial Effects : Compounds with similar structures have shown efficacy against a range of pathogens.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
  • Anti-inflammatory Effects : The presence of halogen substituents has been linked to enhanced anti-inflammatory activity .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Receptor Interaction : The structure allows for interaction with various biological receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines
    • A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited significant inhibition of cell proliferation in MCF-7 cells with an IC50_{50} value indicating effective concentration levels .
  • Antimicrobial Activity
    • Research has shown that similar compounds possess broad-spectrum antimicrobial properties. The dichloro and methoxy substitutions enhance the interaction with microbial membranes, leading to increased permeability and cell death .

Data Tables

Biological ActivityTarget Cell LineIC50_{50} ValueReference
CytotoxicityMCF-715 µM
AntimicrobialVarious StrainsVaries
Anti-inflammatoryCOX InhibitionIC50_{50} = 10 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid, and how can intermediates be validated?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using dihydrofuran-2,5-dione (succinic anhydride) and a substituted aromatic precursor (e.g., 2,3-dichloro-4-methoxybenzene) in the presence of Lewis acids like AlCl₃ . Key intermediates (e.g., 4-aryl-4-oxobutanoic acids) should be validated using 1^1H NMR: characteristic peaks include δ 2.6–2.8 ppm (m, CH₂ groups adjacent to the ketone) and δ 3.6–3.7 ppm (s, methoxy group) . Ensure intermediates are anhydrous to avoid methanol contamination, which distorts NMR signals .

Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity.
  • Spectroscopy : 1^1H NMR (CDCl₃) should show distinct aromatic protons (δ 7.4–7.9 ppm for dichlorophenyl groups) and ketone-adjacent CH₂ signals. FT-IR confirms the carbonyl stretch (~1710 cm⁻¹ for ketone and carboxylic acid) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion [M-H]⁻ at m/z 307.0 (calculated for C₁₁H₉Cl₂O₄) .

Q. What are the preliminary biological screening protocols for this compound?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Reference similar fluorophenyl analogs showing activity .
  • Enzyme Inhibition : Screen against kinases or inflammatory mediators (e.g., NF-κB, AP-1) via luciferase reporter assays, as seen in structurally related pyrimidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in large-scale synthesis?

  • Methodology :

  • Solvent Selection : Replace traditional solvents (e.g., dichloromethane) with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and scalability.
  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) to reduce AlCl₃-related side reactions .
  • Process Monitoring : Use in-situ FT-IR or Raman spectroscopy to track reaction progression and minimize byproducts .

Q. How should conflicting spectral data (e.g., unexpected 1^1H NMR peaks) be investigated?

  • Methodology :

  • Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., carboxylic acid -OH at δ 9.8–10.2 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, correlate CH₂ groups in the butanoic acid chain .
  • Control Experiments : Re-synthesize intermediates under strictly anhydrous conditions to rule out solvent artifacts .

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Focus on the dichlorophenyl moiety’s hydrophobic interactions .
  • QSAR Modeling : Train models on analogs (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid derivatives) to predict logP and IC₅₀ values .

Q. How can the compound’s stability under physiological conditions be evaluated?

  • Methodology :

  • pH Stability : Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS identifies metabolites .

Data Analysis and Contradictions

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Dose-Response Curves : Ensure consistent molar concentrations (e.g., µM vs. µg/mL). Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Cell Line Validation : Confirm cell line authenticity (STR profiling) and use standardized media conditions .

Q. What strategies validate the compound’s mechanism of action when initial assays are inconclusive?

  • Methodology :

  • RNA Sequencing : Compare transcriptomic profiles of treated vs. untreated cells to identify dysregulated pathways .
  • Pull-Down Assays : Use biotinylated analogs to isolate binding partners from cell lysates, followed by LC-MS/MS identification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid

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